Determination of selenium in some food matrices by electrothermal atomic absorption spectrometry after preconcentration with diethyldithiophosphate

Journal of Analytical Atomic Spectrometry Pub Date: 2003-06-18 DOI: 10.1039/B302374E

Abstract

Selenium preconcentration for its electrothermal atomic absorption spectrometric determination in biological tissues, such as food samples, is described. The method is applicable to matrices containing 0.05–1 mg kg−1 Se, like fish, meat, and flour. After a closed nitric acid digestion procedure, an aliquot of the sample is diluted with 0.2% v/v HNO3, diethyldithiophosphate solution is added and the complex formed is loaded on a minicolumn containing 30 mg of SiO2–C18, using a peristaltic pump. The complex, eluted with ethanol, is collected into a cuvette for the determination of selenium. A calibration curve is made from selenium(IV) solutions, prepared in 0.2% v/v HNO3. In order to minimize diethyldithiophosphate interference, a chemical modifier is used, chosen after comparison among Rh, Pd, Ir and Ni, and Rh proved to be the best. The furnace program can include a pyrolysis step at 1000 °C or, alternatively, omit it, skipping from a drying step to the atomization. A typical analytical curve goes up to 4 ng mL−1 Se. An enrichment factor of 65 is possible, taking 6 min for each preconcentration step. Good results were obtained for several certified reference materials. The entire procedure, including the digestion, can proceed rapidly, because there is no need for a pre-reduction step, coprecipitation or a lengthy solvent extraction.

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